molecular formula C10H12FN5O3S B12103321 2'-Deoxy-2'-fluoro-arabino-6-thioguanosine

2'-Deoxy-2'-fluoro-arabino-6-thioguanosine

Cat. No.: B12103321
M. Wt: 301.30 g/mol
InChI Key: JUTLSTZAVHUSSG-UHFFFAOYSA-N
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Description

2’-Deoxy-2’-fluoro-arabino-6-thioguanosine is a synthetic nucleoside analog with the molecular formula C10H12FN5O3S. It is structurally similar to guanosine but contains modifications that enhance its stability and biological activity. This compound is of significant interest in the fields of medicinal chemistry and biotechnology due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoro-arabino-6-thioguanosine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of a protected arabinofuranosyl guanine derivative, followed by deprotection and thiolation reactions . The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and thiolating agents like thiourea under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluoro-arabino-6-thioguanosine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluoro-arabino-6-thioguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-2’-fluoro-arabino-6-thioguanosine is unique due to the presence of both fluorine and thiol groups, which confer enhanced stability and biological activity. This dual modification allows it to be more effective in inhibiting nucleic acid synthesis compared to other similar compounds .

Properties

Molecular Formula

C10H12FN5O3S

Molecular Weight

301.30 g/mol

IUPAC Name

2-amino-9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H12FN5O3S/c11-4-6(18)3(1-17)19-9(4)16-2-13-5-7(16)14-10(12)15-8(5)20/h2-4,6,9,17-18H,1H2,(H3,12,14,15,20)

InChI Key

JUTLSTZAVHUSSG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)NC(=NC2=S)N

Origin of Product

United States

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